molecular formula C10H16N2O2 B13606954 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid

3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13606954
M. Wt: 196.25 g/mol
InChI Key: XMCUOBYRBBPRKJ-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C10H16N2O2/c1-7-5-8(12(4)11-7)6-10(2,3)9(13)14/h5H,6H2,1-4H3,(H,13,14)

InChI Key

XMCUOBYRBBPRKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C)(C)C(=O)O)C

Origin of Product

United States

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